N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide
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Description
N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential uses in various fields. This compound is commonly referred to as MOQA, and it has been found to have various biological activities that make it a promising candidate for further study.
Scientific Research Applications
Antitumor Activity
Quinazolinone derivatives have demonstrated broad-spectrum antitumor activities, with certain compounds outperforming standard treatments like 5-FU in vitro. Their effectiveness varies across different cancer cell lines, including CNS, renal, breast, and leukemia, underscoring their potential as targeted anticancer agents. The mechanism of action often involves inhibition of critical enzymes or signaling pathways, such as EGFR-TK and B-RAF kinase, critical in cancer cell proliferation and survival (Ibrahim A. Al-Suwaidan et al., 2016).
Antimicrobial and Antihistaminic Properties
The structural elements of oxadiazole and quinazolinone have been explored for their antimicrobial potential. Novel compounds synthesized from these cores have shown activity against various microbial species, highlighting their importance in developing new antimicrobials. Additionally, the antihistaminic activities of related compounds, tested using the isolated guinea pig ileum method, have been reported, indicating potential applications in treating allergic reactions (A. Rao & V. Reddy, 1994).
Analgesic and Anti-inflammatory Activities
Research into 1,3,4-oxadiazole derivatives linked to quinazolin-4-one rings has unveiled compounds with significant analgesic and anti-inflammatory properties. These findings suggest their utility in pain management and inflammatory conditions, expanding the therapeutic scope of such molecular frameworks (D. Dewangan et al., 2016).
Thermo-physical Properties
The study of thermo-physical properties of 1,3,4-oxadiazole derivatives provides insights into their behavior in different solvents, which is crucial for drug formulation and delivery. Research elucidating density, viscosity, and ultrasonic sound velocity of these compounds in solvents like chloroform and DMF contributes to our understanding of their solubility and stability, influencing their pharmacokinetic profiles (D. Godhani et al., 2013).
properties
IUPAC Name |
N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-(4-oxoquinazolin-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O3/c1-9-17-13(22-18-9)6-15-12(20)7-19-8-16-11-5-3-2-4-10(11)14(19)21/h2-5,8H,6-7H2,1H3,(H,15,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUTSCUAETKPODF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNC(=O)CN2C=NC3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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